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molecular formula C11H14ClFN2O B8281017 3-Chloro-2-fluoro-5-morpholin-4-yl-benzylamine

3-Chloro-2-fluoro-5-morpholin-4-yl-benzylamine

Cat. No. B8281017
M. Wt: 244.69 g/mol
InChI Key: QIRBHUHZUSAZQU-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 3-Chloro-2-fluoro-5-morpholin-4-yl-benzonitrile (215 mg, 0.85 mmol) in THF (2 mL) was added dropwise a solution of BH3-THF. The reaction mixture was heated under reflux for several hours, cooled to ambient temperature and quenched carefully by addition of methanol. The solvent was removed in vacuo and the crude product was purified by RP-preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 40 mL/min) to give the title compound. MS (LC/MS): 244.9 [M]+; tR (HPLC conditions c): 3.02 min.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:16])=[C:4]([CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:9]=1)[C:5]#[N:6].B.C1COCC1>C1COCC1>[Cl:1][C:2]1[C:3]([F:16])=[C:4]([CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:9]=1)[CH2:5][NH2:6] |f:1.2|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
ClC=1C(=C(C#N)C=C(C1)N1CCOCC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for several hours
CUSTOM
Type
CUSTOM
Details
quenched carefully by addition of methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by RP-preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 40 mL/min)
Duration
2 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(CN)C=C(C1)N1CCOCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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